molecular formula C8H6BrNO B8669386 4-Bromo-3-hydroxyphenylacetonitrile

4-Bromo-3-hydroxyphenylacetonitrile

Cat. No.: B8669386
M. Wt: 212.04 g/mol
InChI Key: OTXGPFNUSGLWLS-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxyphenylacetonitrile is an aromatic nitrile derivative featuring a bromine atom at the para position, a hydroxyl group at the meta position relative to the bromine, and an acetonitrile (-CH2CN) side chain. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the bromine atom may facilitate electrophilic substitution reactions. The nitrile group contributes to its reactivity, enabling transformations such as hydrolysis to carboxylic acids or participation in nucleophilic additions.

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-(4-bromo-3-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6BrNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2

InChI Key

OTXGPFNUSGLWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
This compound Br (C4), OH (C3), CH2CN C8H6BrNO High polarity, H-bond donor/acceptor; potential intermediate in drug synthesis -
2-(4-Bromo-3-methylphenyl)acetonitrile Br (C4), CH3 (C3), CH2CN C9H8BrN Methyl group increases lipophilicity; used in cross-coupling reactions
2-(3-Bromo-4-fluorophenyl)acetonitrile Br (C3), F (C4), CH2CN C8H5BrFN Fluorine enhances electronegativity and metabolic stability; common in agrochemicals
4-Bromo-3-(hydroxymethyl)benzonitrile Br (C4), CH2OH (C3), CN C8H6BrNO Hydroxymethyl improves aqueous solubility; used in polymer precursors
4-(4-Bromo-3-formylphenoxy)benzonitrile Br (C4), CHO (C3), O-C6H4-CN C14H7BrNO2 Formyl group enables Schiff base formation; applied in supramolecular chemistry

Physicochemical Properties

  • Polarity : The hydroxyl group in the target compound increases polarity (logP ~1.5 estimated) compared to methyl (logP ~2.8) or fluorinated analogs (logP ~2.3) .
  • Thermal Stability : Nitrile-containing compounds generally exhibit high thermal stability, but the hydroxyl group may reduce decomposition temperatures due to hydrogen-bonding networks.

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